Shelf Stability: Boc vs. Free Amine
The free-base analog 2-amino-4-methylthiophene (CAS 14770-82-2) belongs to a class of 2-aminothiophenes historically described in the primary literature as 'very unstable' [1]. In contrast, 2-(Boc-amino)-4-methylthiophene is a shelf-stable solid specified for long-term storage at 2–8 °C with protection from light . While no direct accelerated stability study comparing the two compounds was located, the class-level inference from the Paulmier review is unambiguous: 2-aminothiophenes lacking electron-withdrawing substituents are prone to decomposition, and Boc-carbamate protection is the established strategy to render them bench-stable [1]. The hydrochloride salt (CAS 930299-88-0) offers improved stability versus the free base but introduces a counterion that may interfere with subsequent base-sensitive or coupling reactions; the Boc-protected form avoids this issue while maintaining orthogonal deprotection compatibility .
| Evidence Dimension | Ambient stability / storage requirement |
|---|---|
| Target Compound Data | Stable solid; recommended storage 2–8 °C, protect from light, sealed in dry conditions |
| Comparator Or Baseline | 2-Amino-4-methylthiophene (CAS 14770-82-2): class-level evidence of instability of 2-aminothiophenes [1]; storage also at 2–8 °C in dark but prone to decomposition. 4-Methylthiophen-2-amine hydrochloride (CAS 930299-88-0): stable crystalline form but contains HCl counterion (MW 149.64 vs. 113.18 free base) . |
| Quantified Difference | Boc protection eliminates free amine instability liability; hydrochloride salt adds 36.46 Da mass increment (HCl) that may be undesirable in certain synthetic routes . |
| Conditions | Review-level evidence from Sulfur Reports (1996) [1]; supplier storage recommendations from Sigma-Aldrich and AKSci . |
Why This Matters
For procurement planning, the Boc-protected form ensures the building block arrives intact and remains usable over typical project timelines, whereas the free amine risks degradation before use.
- [1] Paulmier, C. Synthesis and Reactivity of 3-Aminothiophenes and 3,4-Diaminothiophenes. Sulfur Reports 1996, 19 (1), 215–284. DOI: 10.1080/01961779608047907. View Source
